N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE typically involves multi-step organic reactions. Common steps may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones.
Introduction of the benzyl group: This step often involves alkylation reactions.
Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling of the two rings: This step may involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thiadiazole rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Various substitution reactions can occur, especially at the bromine and methyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINE
- N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Uniqueness
The presence of the 4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl group makes N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE unique compared to similar compounds. This unique structure could confer distinct biological or chemical properties, making it a compound of interest for further study.
Properties
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF2N7S/c1-11-15(19)16(17(20)21)26-28(11)10-14-23-24-18(29-14)22-13-7-8-27(25-13)9-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGXLQCAOMLBQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)C(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF2N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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